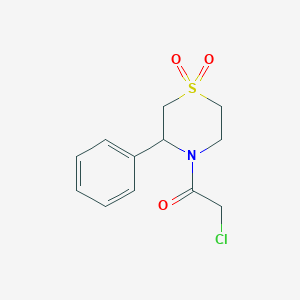

2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone” is a complex organic molecule. It contains a 1,4-thiazinan-4-yl ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and conditions. The presence of a 1,4-thiazinan-4-yl ring and a chloro group suggests that it could participate in various organic reactions .Scientific Research Applications

Microwave-assisted Synthesis

Research by Kamila et al. (2012) highlights the microwave-assisted Hantzsch thiazole synthesis involving 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, showcasing a method for generating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. This process demonstrates the compound's utility in synthesizing complex thiazole derivatives efficiently (Kamila, Mendoza, & Biehl, 2012).

Antitumor Activities

Mahmoud et al. (2021) discussed the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. Starting with 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, the study explores a one-pot, three-component reaction for creating derivatives with promising bioactivities against MCF-7 tumor cells, illustrating the compound's application in medicinal chemistry (Mahmoud et al., 2021).

Novel Synthesis Approaches

Walter (1994) details a novel approach to 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines, utilizing 2-(1-phenylvinyl)aniline and related compounds in conjunction with acetophenone derivatives. This study offers insights into innovative methods for generating structurally complex quinolines, reflecting the chemical versatility of related chloro-ethanone compounds (Walter, 1994).

Antimicrobial and Antioxidant Properties

Patel et al. (2011) synthesized derivatives of 2-methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide, demonstrating their antimicrobial activity. This research indicates the compound's potential in developing new antimicrobial agents, showcasing its role in addressing resistant microbial strains (Patel, Nimavat, Vyas, & Patel, 2011).

Enantioselective Synthesis for Drug Intermediates

Miao et al. (2019) explored the biotransformation capabilities of an Acinetobacter sp. strain for the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate for the antifungal agent Miconazole. This study highlights the application of microbial biocatalysis in producing high-value chiral intermediates for pharmaceuticals, showcasing a novel method for the green synthesis of drug precursors (Miao, Liu, He, & Wang, 2019).

properties

IUPAC Name |

2-chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-8-12(15)14-6-7-18(16,17)9-11(14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKSSXWIHKGINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1C(=O)CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)

![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)

![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)

![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)

![8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2539571.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2539575.png)